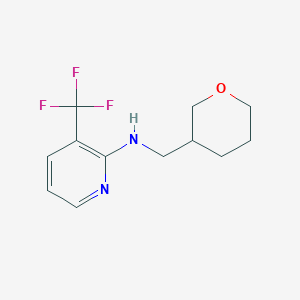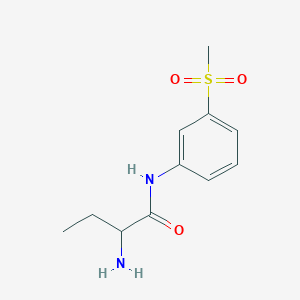
5-Morpholin-4-ylsulfonylthiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Morpholin-4-ylsulfonylthiophene-2-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a derivative of thiophene, which is a heterocyclic compound containing a five-membered ring of four carbon atoms and one sulfur atom.
Applications De Recherche Scientifique
5-Morpholin-4-ylsulfonylthiophene-2-carboxylic acid has been used in various scientific research applications. One of the main areas of research is in the field of organic electronics. This compound has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices such as solar cells, light-emitting diodes, and transistors.
Another area of research where this compound has been used is in the field of medicinal chemistry. This compound has been reported to exhibit anti-inflammatory and analgesic activities, making it a potential candidate for the development of new drugs.
Mécanisme D'action
The exact mechanism of action of 5-Morpholin-4-ylsulfonylthiophene-2-carboxylic acid is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits anti-inflammatory and analgesic activities in animal models. The compound has been reported to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, it has been shown to reduce pain in animal models of acute and chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-Morpholin-4-ylsulfonylthiophene-2-carboxylic acid in lab experiments is its potential as a building block for the synthesis of organic semiconductors. This compound has been reported to exhibit good solubility and stability, making it a suitable candidate for the development of new materials.
However, one of the limitations of using this compound in lab experiments is its relatively high cost. Additionally, the compound may not be readily available in some research labs, which could limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 5-Morpholin-4-ylsulfonylthiophene-2-carboxylic acid. One area of research is in the development of new organic semiconductors for electronic devices. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in the development of new drugs.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields of research, including organic electronics and medicinal chemistry. The compound has been shown to exhibit anti-inflammatory and analgesic activities, making it a potential candidate for the development of new drugs. While there are some limitations to using this compound in lab experiments, its potential as a building block for the synthesis of organic semiconductors makes it a promising area of research for the future.
Méthodes De Synthèse
The synthesis of 5-Morpholin-4-ylsulfonylthiophene-2-carboxylic acid involves the reaction of thiophene-2-carboxylic acid with morpholine and chlorosulfonic acid. The reaction proceeds through the formation of an intermediate, which is then treated with sodium hydroxide to obtain the final product. This synthesis method has been reported in the literature and is considered a reliable and efficient way to obtain this compound.
Propriétés
IUPAC Name |
5-morpholin-4-ylsulfonylthiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5S2/c11-9(12)7-1-2-8(16-7)17(13,14)10-3-5-15-6-4-10/h1-2H,3-6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBBIZCVFPXQIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(S2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-benzylphenyl)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7559292.png)
![3-[4-(Dimethylsulfamoyl)phenyl]-1-methyl-1-(thiophen-3-ylmethyl)urea](/img/structure/B7559299.png)
![2-[(2,3-Dimethylbenzoyl)-ethylamino]acetic acid](/img/structure/B7559302.png)
![Ethyl 2-[(3,5-difluorobenzoyl)-ethylamino]acetate](/img/structure/B7559308.png)

![3-[1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methylamino]ethyl]phenol](/img/structure/B7559326.png)


![2-Methyl-5-[(oxane-4-carbonylamino)methyl]furan-3-carboxylic acid](/img/structure/B7559353.png)
![5-[[(5-Chlorofuran-2-carbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B7559354.png)


![N-[[2-(methoxymethyl)phenyl]methyl]-1-phenylethanamine](/img/structure/B7559382.png)
